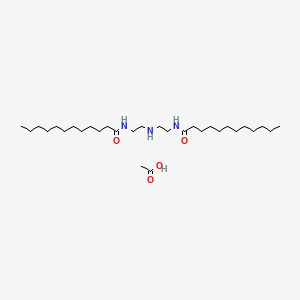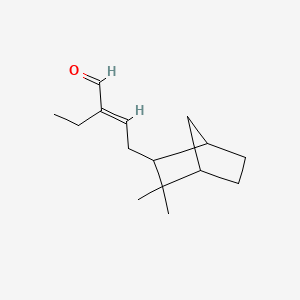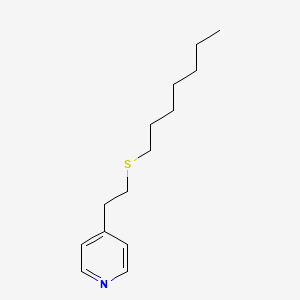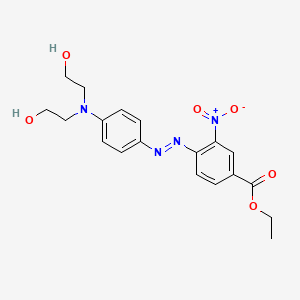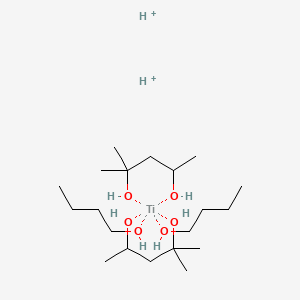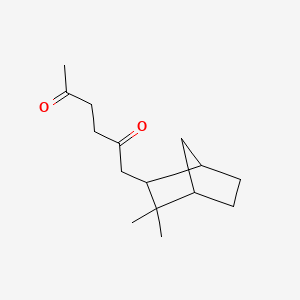
1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethylbicyclo(221)hept-2-yl)hexane-2,5-dione is a chemical compound with the molecular formula C15H24O2 It is characterized by a bicyclic structure with two methyl groups attached to the bicycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo(2.2.1)heptane core, which is then functionalized with methyl groups.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the bicyclic structure. The addition of methyl groups is achieved through alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(2.2.1)heptan-2-one, 3,3-dimethyl-: Similar bicyclic structure with different functional groups.
Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)-: Another compound with a similar bicyclic core but different substituents.
Uniqueness
1-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)hexane-2,5-dione is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
85392-44-5 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
1-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)hexane-2,5-dione |
InChI |
InChI=1S/C15H24O2/c1-10(16)4-7-13(17)9-14-11-5-6-12(8-11)15(14,2)3/h11-12,14H,4-9H2,1-3H3 |
Clave InChI |
KTFQCEQXARNYFB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(=O)CC1C2CCC(C2)C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



